7'-methoxy-3',4'-dihydro-2'H-spiro[azetidine-2,1'-naphthalene]
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Description
“7’-methoxy-3’,4’-dihydro-2’H-spiro[azetidine-2,1’-naphthalene]” is a complex organic compound. It contains 17 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .
Molecular Structure Analysis
The molecular structure of “7’-methoxy-3’,4’-dihydro-2’H-spiro[azetidine-2,1’-naphthalene]” is quite complex. It contains a total of 33 bonds, including 18 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 aromatic ether, and 1 Beta-Lactam .Future Directions
Spiro-heterocycles have received special attention in medicinal chemistry because of their promising biological activity. Many synthetic methodologies have been established for the construction of spirocyclic compounds, and these compounds have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . Therefore, the future directions for “7’-methoxy-3’,4’-dihydro-2’H-spiro[azetidine-2,1’-naphthalene]” and similar compounds could involve further exploration of their biological activity and potential therapeutic applications.
properties
IUPAC Name |
(4R)-6-methoxyspiro[2,3-dihydro-1H-naphthalene-4,2'-azetidine] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-15-11-5-4-10-3-2-6-13(7-8-14-13)12(10)9-11/h4-5,9,14H,2-3,6-8H2,1H3/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUXSPANGDUUPB-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC23CCN3)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CCC[C@@]23CCN3)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7'-methoxy-3',4'-dihydro-2'H-spiro[azetidine-2,1'-naphthalene] |
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